Lipophilicity (XLogP3-AA): 2.0-Fold Higher than PP3, 6.3-Fold Higher than Parent Scaffold
The target compound exhibits a computed XLogP3-AA of 3.0 [1], which is 2.0-fold higher than the XLogP3-AA of 1.5 for the simpler N⁴-phenyl analog PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 5334-30-5) [2], and approximately 6.3-fold higher than the LogP of 0.48 reported for the parent 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold (CAS 83255-86-1) lacking N⁴-aryl substitution . A LogP value of 3.0 places the compound within the optimal lipophilicity window (LogP 1–4) associated with balanced membrane permeability and aqueous solubility for oral drug candidates [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 (PubChem computed) |
| Comparator Or Baseline | PP3 (CAS 5334-30-5): XLogP3-AA = 1.5; 3-Br-parent (CAS 83255-86-1): LogP = 0.48 |
| Quantified Difference | ΔLogP = +1.5 vs PP3 (2.0×); ΔLogP = +2.52 vs 3-Br-parent (6.3×) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); experimental LogP data not available for target compound |
Why This Matters
Higher lipophilicity within the drug-like range predicts improved passive membrane permeability relative to more polar analogs, which is critical for intracellular kinase target engagement in cell-based assays.
- [1] PubChem CID 44122621, XLogP3-AA = 3.0. View Source
- [2] PubChem CID 4879: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP3), XLogP3-AA = 1.5. View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
